molecular formula C18H25N5O2 B5904187 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one

1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one

Cat. No.: B5904187
M. Wt: 343.4 g/mol
InChI Key: AKLYUPKGOXQGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperidine and pyridine rings through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring, in particular, is known for its ability to form strong interactions with metal ions and proteins, which can modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one is unique due to its combination of triazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[4-(2-hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-18(2,25)16-13-23(21-20-16)15-7-11-22(12-8-15)17(24)4-3-14-5-9-19-10-6-14/h5-6,9-10,13,15,25H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLYUPKGOXQGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCN(CC2)C(=O)CCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.